molecular formula C27H15F3N4O2S B293178 12,13-diphenyl-5-[3-(trifluoromethyl)phenyl]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione

12,13-diphenyl-5-[3-(trifluoromethyl)phenyl]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione

Katalognummer: B293178
Molekulargewicht: 516.5 g/mol
InChI-Schlüssel: RYRJYRJTEHKAKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by its fused pyrimidine and thieno rings, which are further substituted with phenyl and trifluoromethyl groups. These structural elements contribute to its distinctive chemical properties and biological activities.

Eigenschaften

Molekularformel

C27H15F3N4O2S

Molekulargewicht

516.5 g/mol

IUPAC-Name

12,13-diphenyl-5-[3-(trifluoromethyl)phenyl]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione

InChI

InChI=1S/C27H15F3N4O2S/c28-27(29,30)17-12-7-13-18(14-17)34-25(35)23-22(31-26(34)36)20-19(15-8-3-1-4-9-15)21(32-33-24(20)37-23)16-10-5-2-6-11-16/h1-14H,(H,31,36)

InChI-Schlüssel

RYRJYRJTEHKAKK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C(=O)N4)C5=CC=CC(=C5)C(F)(F)F)SC3=NN=C2C6=CC=CC=C6

Kanonische SMILES

C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C(=O)N4)C5=CC=CC(=C5)C(F)(F)F)SC3=NN=C2C6=CC=CC=C6

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions to form the fused ring system. The reaction conditions often involve the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete cyclization and formation of the desired product .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Wirkmechanismus

The mechanism of action of 3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Vergleich Mit ähnlichen Verbindungen

When compared to other similar compounds, 3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione stands out due to its unique combination of structural features and biological activities. Similar compounds include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.